

N-Furfuryl-p-toluidine: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: *N-Furfuryl-p-toluidine*

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An In-depth Guide to the Molecular Characteristics, Synthesis, and Potential Biological Significance of **N-Furfuryl-p-toluidine**

Abstract

N-Furfuryl-p-toluidine, a secondary amine incorporating both a furan ring and a p-toluidine moiety, presents an interesting scaffold for chemical and pharmacological research. This technical guide provides a comprehensive overview of its molecular weight, chemical formula, and other pertinent physicochemical properties. While specific experimental data on this compound is limited in publicly available literature, this document outlines a probable synthetic route via reductive amination and discusses its potential biological activities based on the known pharmacology of related furan and toluidine derivatives. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel chemical entities.

Core Molecular and Physical Properties

N-Furfuryl-p-toluidine, also known by its IUPAC name N-(furan-2-ylmethyl)-4-methylaniline, possesses a molecular formula of $C_{12}H_{13}NO$ and a molecular weight of 187.24 g/mol ^[1] A summary of its key chemical identifiers and computed properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C12H13NO	[1][2]
Molecular Weight	187.24 g/mol	[1][2]
IUPAC Name	N-(furan-2-ylmethyl)-4-methylaniline	[1][2]
CAS Number	3139-27-3	[1][2]
SMILES	<chem>CC1=CC=C(C=C1)NCC2=CC=CO2</chem>	[1][2]
XLogP3	2.9	[1]
Topological Polar Surface Area	25.2 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	3	[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **N-Furfuryl-p-toluidine** are not extensively reported, a highly probable and established method is the reductive amination of furfural with p-toluidine.[3][4][5] This versatile reaction involves the formation of a Schiff base intermediate from the aldehyde (furfural) and the primary amine (p-toluidine), which is then reduced to the corresponding secondary amine.

Proposed Experimental Protocol for Reductive Amination

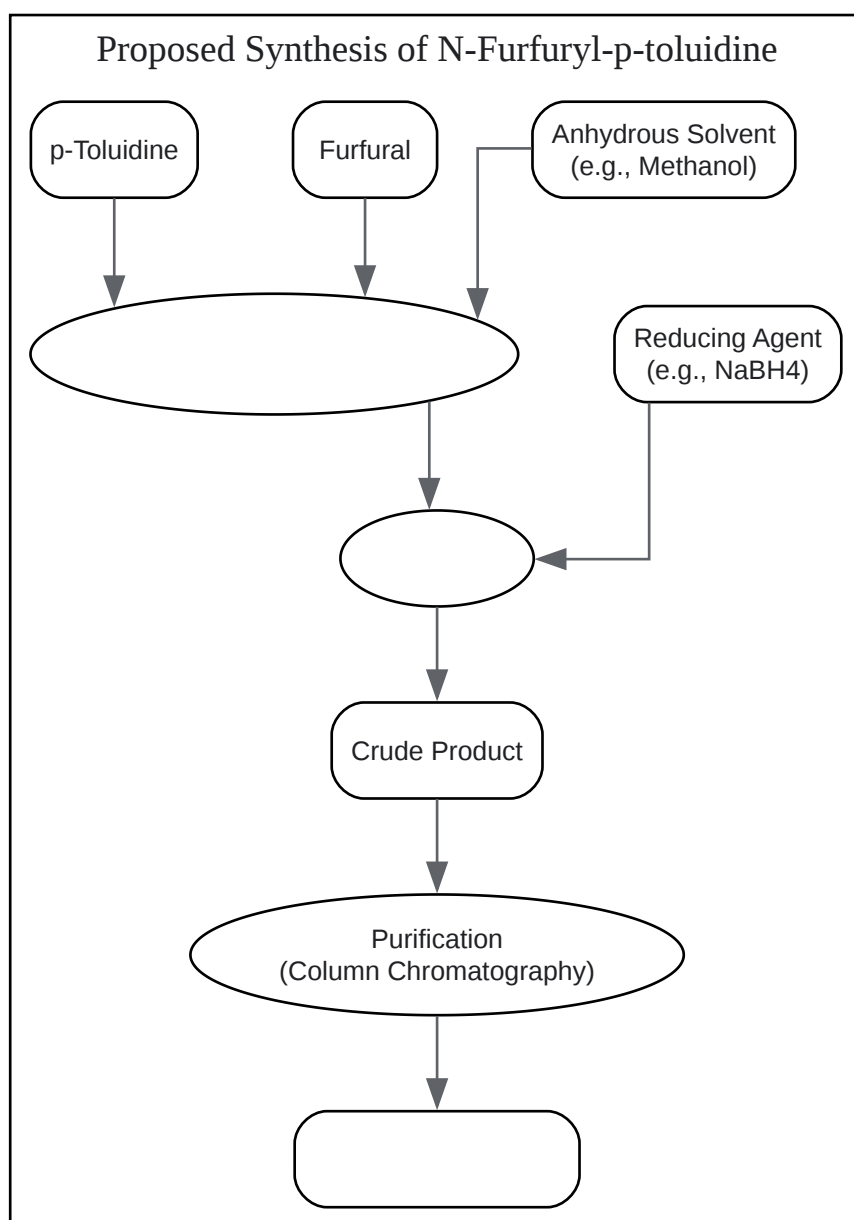
The following is a generalized experimental protocol based on similar reductive amination procedures. Optimization of reaction conditions, including the choice of reducing agent, solvent, temperature, and reaction time, would be necessary to achieve a high yield and purity of **N-Furfuryl-p-toluidine**.

Materials:

- Furfural
- p-Toluidine
- Reducing agent (e.g., sodium borohydride (NaBH_4), sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), or catalytic hydrogenation with $\text{H}_2/\text{Pd-C}$)
- Anhydrous solvent (e.g., methanol, ethanol, dichloromethane, or 1,2-dichloroethane)
- Glacial acetic acid (optional, as a catalyst for imine formation)

Procedure:

- **Imine Formation:** In a round-bottom flask, dissolve p-toluidine in the chosen anhydrous solvent. To this solution, add an equimolar amount of furfural. If necessary, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the imine intermediate. The reaction mixture is typically stirred at room temperature for a designated period.
- **Reduction:** Once the imine formation is complete (which can be monitored by techniques such as TLC or GC-MS), the reducing agent is added portion-wise to the reaction mixture. The temperature should be carefully controlled, often by using an ice bath, especially with reactive reducing agents like sodium borohydride.
- **Work-up and Purification:** After the reduction is complete, the reaction is quenched, typically by the addition of water or a basic solution. The product is then extracted with an appropriate organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure **N-Furfuryl-p-toluidine**.



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A proposed workflow for the synthesis of **N-Furfuryl-p-toluidine**.

Potential Biological Activity and Signaling Pathways

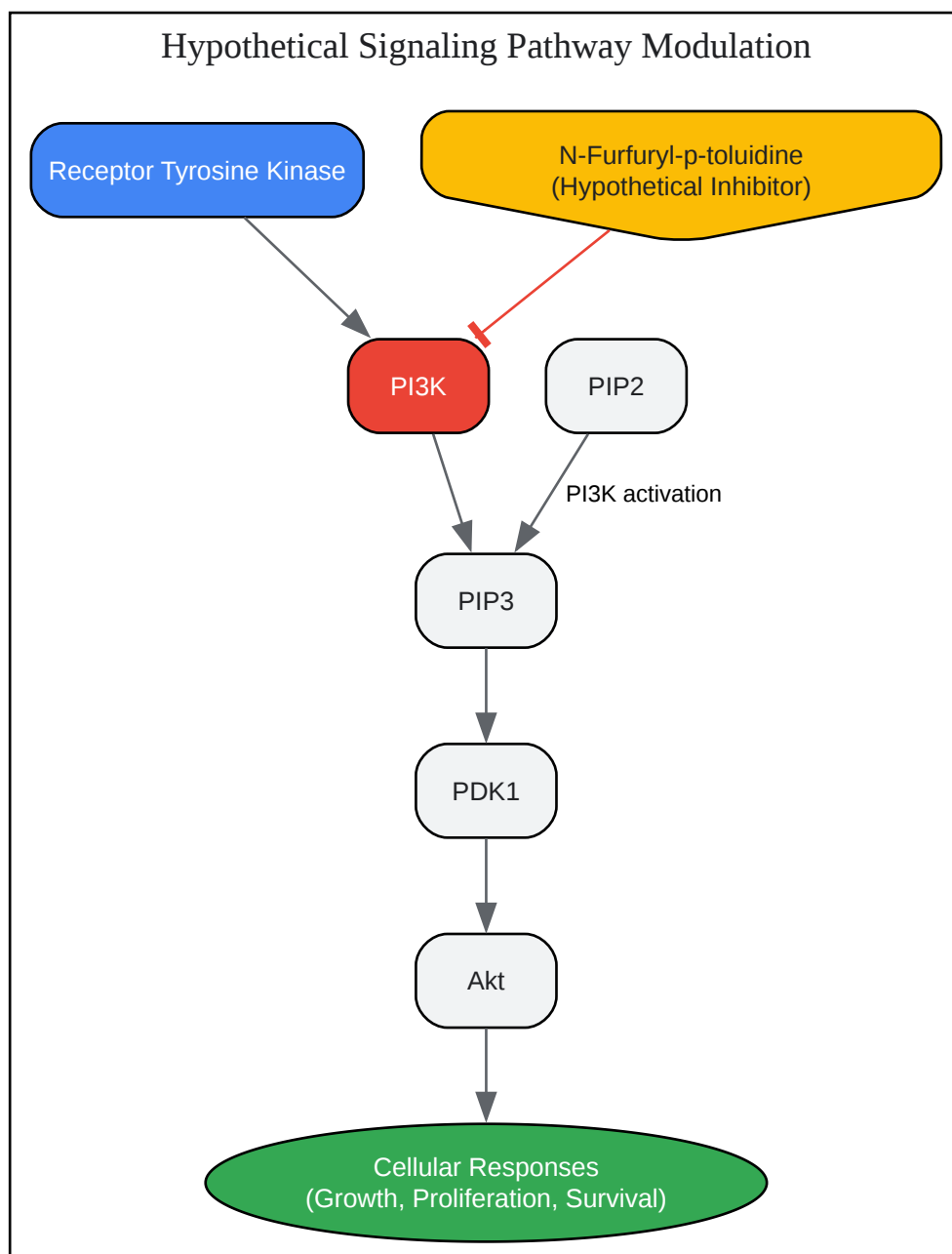
Specific biological data for **N-Furfuryl-p-toluidine** is not currently available in the scientific literature. However, the furan moiety is a well-known scaffold in medicinal chemistry, present in numerous compounds with a wide range of biological activities.^{[6][7][8][9]} Derivatives of furan

have been reported to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[\[9\]](#)[\[10\]](#)

The toluidine portion of the molecule also contributes to its chemical properties and potential biological interactions. For instance, some toluidine derivatives are utilized as accelerators in polymerization processes.[\[11\]](#)[\[12\]](#)

Given the presence of the furan ring, it is plausible that **N-Furfuryl-p-toluidine** could interact with various biological targets. For example, furan-containing compounds have been investigated as inhibitors of enzymes such as phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways related to cell growth, proliferation, and survival.[\[13\]](#)

Below is a generalized representation of a signaling pathway that could potentially be modulated by a furan-containing inhibitor. It is important to note that this is a hypothetical illustration and has not been experimentally validated for **N-Furfuryl-p-toluidine**.



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A generalized PI3K signaling pathway potentially targeted by furan-containing compounds.

Conclusion and Future Directions

N-Furfuryl-p-toluidine is a chemical entity with a defined molecular structure and properties. While it is commercially available for research purposes, there is a notable absence of in-depth studies on its synthesis, biological activity, and mechanism of action. Based on the known

reactivity of its precursors, a straightforward synthesis via reductive amination is proposed. The presence of the furan scaffold suggests that this compound could be a candidate for biological screening, particularly in areas where other furan derivatives have shown promise, such as in the development of enzyme inhibitors or antimicrobial agents.

Future research should focus on the development and optimization of a robust synthetic protocol for **N-Furfuryl-p-toluidine**. Subsequently, comprehensive in vitro and in vivo studies are warranted to elucidate its pharmacological profile, including its potential targets, efficacy, and toxicity. Such investigations will be crucial in determining if **N-Furfuryl-p-toluidine** or its derivatives hold therapeutic potential for drug development.

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